molecular formula C18H16ClNO2S B2533556 2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396853-19-2

2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2533556
CAS No.: 1396853-19-2
M. Wt: 345.84
InChI Key: ILBPAGSLFWMYNP-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetically designed small molecule that serves as a versatile chemical scaffold for early-stage drug discovery and chemical biology investigations. Its structure incorporates a benzamide core, a motif frequently explored in medicinal chemistry for its potential to interact with various enzymatic targets. For instance, structurally related benzamide derivatives have been investigated as inhibitors for enzymes like acetylcholinesterase, which is a significant target in neurodegenerative disease research . The molecule is further functionalized with furan and thiophene heterocycles, aromatic systems known for their prevalence in bioactive compounds and their ability to engage in diverse binding interactions with biological targets . The presence of these heterocyclic systems, along with a chloro substituent, makes this compound a valuable intermediate for probing structure-activity relationships (SAR), particularly in the development of novel ligands for pharmacological profiling. Researchers can utilize this benzamide derivative as a key building block in the synthesis of more complex molecules or as a probe in high-throughput screening campaigns to identify new biological activities. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c19-17-8-2-1-7-16(17)18(21)20(13-14-5-3-11-22-14)10-9-15-6-4-12-23-15/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBPAGSLFWMYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoyl chloride with an amine under basic conditions.

    Introduction of the Furan Moiety: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethanol.

    Attachment of the Thiophene Moiety: The thiophene-2-yl group can be attached through a similar nucleophilic substitution reaction using 2-(thiophen-2-yl)ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The chloro group on the benzamide can be substituted with other nucleophiles, leading to a variety of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives of the benzamide.

Scientific Research Applications

2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene moieties can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chloro vs. Fluoro/Methoxy Substitutions

  • 3-Fluoro-4-methoxy analog (CAS: 1797971-59-5): This compound replaces the chloro group with fluorine and adds a methoxy group at the 4-position. The molecular weight increases to 389.8 g/mol due to the additional fluorine and methoxy substituents. Fluorine’s electronegativity may enhance binding affinity in enzyme inhibition, while methoxy groups can improve metabolic stability .

Thiophene and Furan Modifications

  • 2-Chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide (CAS: 2034330-55-5): Features a hydroxyethyl linker between the thiophene and benzamide, introducing a polar hydroxyl group that may enhance solubility. Molecular weight: 347.8 g/mol .

Functional Group Comparisons

Amide Linkers

  • ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide): Incorporates a triazole ring and sulfanyl group, enhancing hydrogen-bonding capacity and enzyme inhibition (e.g., MtDprE1 in tuberculosis) .
  • Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide): A clinically approved antiparasitic agent with a nitro-thiazole moiety, demonstrating the importance of nitro groups in redox-mediated activity .

Key Research Findings and Gaps

Electron-Donating vs. Withdrawing Groups : Chloro and nitro substituents enhance electrophilic reactivity, critical for covalent binding in enzyme inhibition (e.g., nitazoxanide’s action), while methoxy/furan groups improve solubility .

Heterocyclic Influence : Thiophene and furan rings contribute to π-π stacking in target binding but may increase metabolic oxidation risks .

Unresolved Questions: The target compound’s exact biological targets and in vivo efficacy remain uncharacterized.

Biological Activity

2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with substituents including a furan and a thiophene moiety. The presence of these heterocycles contributes to its unique electronic properties, which may influence its biological activity.

Molecular Formula

  • C : 18
  • H : 16
  • Cl : 1
  • N : 1
  • O : 2
  • S : 1

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity.
  • Non-covalent Interactions : The furan and thiophene rings can engage in π-π stacking and hydrogen bonding, enhancing binding affinity to biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can induce apoptosis in various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
5aMCF-70.65Apoptosis induction via p53 activation
5bMDA-MB-2312.41Caspase activation leading to cell death

These findings suggest that the compound may have similar effects, warranting further investigation into its anticancer potential.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that this compound could also be explored for its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of related compounds on human leukemia cell lines, showing promising results with IC50_{50} values in the low micromolar range. These results indicate that structural modifications can enhance biological activity.
  • Molecular Docking Studies :
    • Docking simulations suggest strong interactions between the compound and target proteins involved in cancer pathways. The unique combination of furan and thiophene moieties enhances binding interactions compared to simpler benzamide derivatives.
  • In Vivo Studies :
    • Preliminary in vivo studies have indicated that compounds with similar structures can effectively reduce tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.

Q & A

How can multi-step synthetic routes for this compound be optimized to improve yield and purity?

Level: Basic
Methodological Answer:
Optimization involves systematic adjustments to reaction conditions and purification protocols. Key steps include:

  • Intermediate Isolation: Use column chromatography (silica gel, hexane/ethyl acetate gradients) to purify intermediates, as demonstrated in similar benzamide syntheses .
  • Catalyst Selection: Employ mild bases like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, as seen in thiazole-acetamide syntheses .
  • Temperature Control: Maintain low temperatures (0–5°C) during chlorination steps to minimize side reactions .
  • Analytical Monitoring: Track reaction progress via TLC and HPLC to identify optimal quenching points .

What crystallographic techniques and software are recommended for resolving structural ambiguities in this compound?

Level: Basic
Methodological Answer:

  • X-ray Diffraction (XRD): Collect high-resolution data (≤1.0 Å) to resolve disordered substituents (e.g., furan/thiophene orientations). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to model thermal motion and hydrogen bonding .
  • Mercury Software: Analyze packing motifs and void spaces to assess crystallinity and stability .
  • Disorder Handling: Apply occupancy refinement for overlapping atoms, as seen in studies of chloroacetamide derivatives .

How can spectroscopic techniques (NMR, MS, IR) be integrated to confirm the stereochemistry and functional group integrity?

Level: Basic
Methodological Answer:

  • NMR: Use 1H-13C^1 \text{H-}^{13}\text{C} HSQC and NOESY to assign stereochemistry. For example, coupling constants in 1H NMR^1 \text{H NMR} (e.g., J=912HzJ = 9–12 \, \text{Hz} for trans-amide protons) distinguish rotational isomers .
  • Mass Spectrometry (HRMS): Confirm molecular formula via exact mass matching (e.g., [M+H]+^+ with <2 ppm error) .
  • IR Spectroscopy: Identify carbonyl stretches (1650–1700 cm1^{-1}) and aromatic C–H bends (700–800 cm1^{-1}) to verify benzamide and heterocyclic moieties .

What strategies are effective for studying structure-activity relationships (SAR) of this compound’s bioactivity?

Level: Advanced
Methodological Answer:

  • Analog Synthesis: Systematically modify substituents (e.g., replace furan with isoxazole or thiophene with pyridine) and compare bioactivity using assays like enzyme inhibition or cytotoxicity .
  • Computational Modeling: Perform DFT calculations (Gaussian 09) to correlate electronic properties (e.g., HOMO/LUMO energies) with experimental IC50_{50} values .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interaction sites (e.g., chloro-benzamide as a hydrogen bond acceptor) .

How can molecular docking be applied to investigate this compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Target Selection: Prioritize proteins with known binding to benzamide derivatives (e.g., GPX4 for anticancer activity) .
  • Docking Software: Use AutoDock Vina or Glide (Schrödinger) with flexible ligand sampling and rigid receptor grids.
  • Validation: Compare predicted binding poses with crystallographic data (e.g., ML162-GPX4 complex) to assess accuracy .

What experimental approaches are suitable for studying polymorphic forms and their physicochemical impacts?

Level: Advanced
Methodological Answer:

  • Crystallization Screening: Use solvent evaporation (e.g., acetone/water) and temperature gradients to isolate polymorphs .
  • DSC/TGA: Characterize thermal stability (melting points, decomposition) across polymorphs .
  • Solubility Studies: Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to link crystal packing with bioavailability .

How can metabolic stability and degradation pathways be evaluated in vitro?

Level: Advanced
Methodological Answer:

  • Liver Microsomal Assays: Incubate the compound with human liver microsomes (HLM) and NADPH, quantifying parent compound loss via LC-MS/MS .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Notes

  • Citations: Ensure proper attribution to methodologies (e.g., SHELX , Mercury ).
  • Experimental Reproducibility: Detailed protocols for synthesis and analysis are critical for replication.
  • Safety: Follow hazard guidelines (e.g., H303/H313/H333) for handling chlorinated intermediates .

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